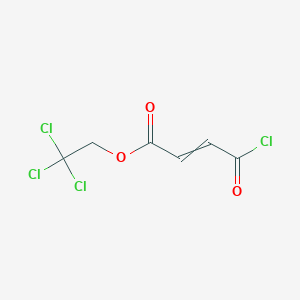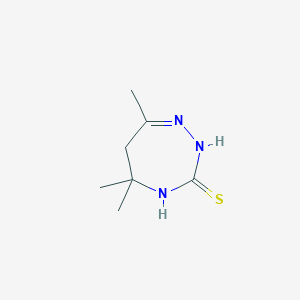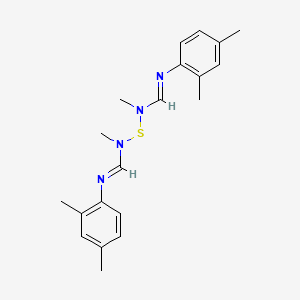
N,N''-Thiobis(N-methyl-N'-2,4-xylylformamidine)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’‘-Thiobis(N-methyl-N’-2,4-xylylformamidine) is a chemical compound known for its unique structure and properties. It is part of the formamidine family, which is characterized by the presence of formamidine groups. This compound has been studied for its various applications in scientific research, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’‘-Thiobis(N-methyl-N’-2,4-xylylformamidine) typically involves the reaction of N-methyl-N’-2,4-xylylformamidine with a thiobis reagent under controlled conditions. The reaction is usually carried out in an organic solvent, such as dichloromethane, at a temperature range of 0-25°C. The reaction mixture is stirred for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production of N,N’‘-Thiobis(N-methyl-N’-2,4-xylylformamidine) follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is typically purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N,N’‘-Thiobis(N-methyl-N’-2,4-xylylformamidine) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amines.
Substitution: The formamidine groups can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and substituted formamidines, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
N,N’‘-Thiobis(N-methyl-N’-2,4-xylylformamidine) has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antimicrobial agent.
Industry: It is used in the production of various industrial chemicals and as a stabilizer in certain formulations.
Mechanism of Action
The mechanism of action of N,N’‘-Thiobis(N-methyl-N’-2,4-xylylformamidine) involves its interaction with specific molecular targets. In biological systems, it is believed to inhibit certain enzymes or disrupt cellular processes, leading to its insecticidal and acaricidal effects . The exact molecular pathways and targets are still under investigation.
Comparison with Similar Compounds
Similar Compounds
Amitraz: A well-known acaricide and insecticide with a similar structure.
N-Methyl-N’-2,4-xylylformamidine: A related compound with similar chemical properties.
BTS-27271: Another formamidine derivative with insecticidal properties.
Uniqueness
N,N’‘-Thiobis(N-methyl-N’-2,4-xylylformamidine) stands out due to its unique thiobis linkage, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in the development of new insecticides and acaricides.
Properties
CAS No. |
59263-66-0 |
|---|---|
Molecular Formula |
C20H26N4S |
Molecular Weight |
354.5 g/mol |
IUPAC Name |
N'-(2,4-dimethylphenyl)-N-[(2,4-dimethylphenyl)iminomethyl-methylamino]sulfanyl-N-methylmethanimidamide |
InChI |
InChI=1S/C20H26N4S/c1-15-7-9-19(17(3)11-15)21-13-23(5)25-24(6)14-22-20-10-8-16(2)12-18(20)4/h7-14H,1-6H3 |
InChI Key |
GHNUBEGHGNEWIT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)N=CN(C)SN(C)C=NC2=C(C=C(C=C2)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,3-Bis[(morpholin-4-yl)sulfanyl]-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B14620620.png)
![[(3,7-Dimethyldodeca-2,6-dien-1-YL)oxy]benzene](/img/structure/B14620632.png)
![Pyrrolo[1,2-a]pyrimidine, 2,4-dimethyl-7-phenyl-](/img/structure/B14620644.png)
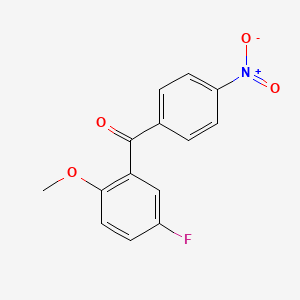
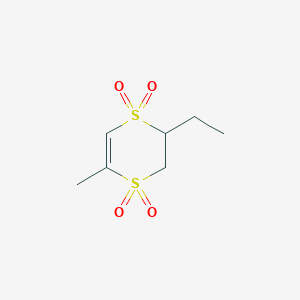

![Acetamide, N,N'-[(4-bromophenyl)methylene]bis[2,2-dichloro-](/img/structure/B14620680.png)
![4-Methyl-7-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carbonitrile](/img/structure/B14620692.png)
![12-Methylbicyclo[9.3.1]pentadec-11-en-15-one](/img/structure/B14620695.png)
![1-Phenyl-N-[(trimethylsilyl)methyl]methanimine](/img/structure/B14620713.png)
![10-Phenyl-5,10-dihydroindeno[1,2-b]indole](/img/structure/B14620721.png)
![8a-Ethoxy-4a,8a-dihydro-4H,5H-pyrano[2,3-b]pyran](/img/structure/B14620722.png)
